1-Iodo-2-methylpropan-2-ol
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Overview
Description
1-Iodo-2-methylpropan-2-ol is an organic compound with the molecular formula C4H9IO. It is a halogenated alcohol, specifically an iodinated derivative of 2-methyl-2-propanol. This compound is characterized by the presence of an iodine atom attached to the carbon atom adjacent to the hydroxyl group, making it a secondary alcohol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodo-2-methylpropan-2-ol can be synthesized through the iodination of 2-methyl-2-propanol. A common method involves the reaction of 2-methyl-2-propanol with iodine in the presence of red phosphorus. The reaction is typically carried out by mixing red phosphorus with 2-methyl-2-propanol and heating the mixture in a water bath. Iodine tablets are then added to the reaction mixture, followed by distillation to obtain the crude product. The crude product is washed, dried, filtered, and then fractionated to collect the desired fraction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-2-methylpropan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, cyanides, or thiolates, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds, such as ketones or aldehydes.
Reduction Reactions: The compound can be reduced to form hydrocarbons by removing the iodine atom and the hydroxyl group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium cyanide, and thiourea. These reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetone.
Oxidation Reactions: Reagents such as potassium permanganate, chromium trioxide, or pyridinium chlorochromate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Products include various substituted derivatives, such as 2-methyl-2-propanol derivatives with different functional groups.
Oxidation Reactions: Products include ketones or aldehydes, depending on the specific reaction conditions.
Reduction Reactions: Products include hydrocarbons, such as isobutane.
Scientific Research Applications
1-Iodo-2-methylpropan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for introducing iodine atoms into molecules, which can be further transformed into other functional groups.
Biology: The compound is used in the study of enzyme-catalyzed reactions involving halogenated alcohols.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and biologically active compounds.
Industry: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of other iodinated compounds
Mechanism of Action
The mechanism of action of 1-iodo-2-methylpropan-2-ol involves its reactivity due to the presence of both the iodine atom and the hydroxyl group. The iodine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The hydroxyl group can participate in hydrogen bonding and can be oxidized or reduced under appropriate conditions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
1-Iodo-2-methylpropan-2-ol can be compared with other similar compounds, such as:
1-Bromo-2-methylpropan-2-ol: Similar in structure but contains a bromine atom instead of iodine. It is less reactive due to the lower leaving group ability of bromine compared to iodine.
2-Iodo-2-methylpropane: Lacks the hydroxyl group, making it less versatile in terms of chemical reactivity.
2-Methyl-2-propanol: The parent alcohol without halogenation, which is less reactive in substitution reactions but can undergo similar oxidation and reduction reactions
These comparisons highlight the unique reactivity of this compound due to the presence of both the iodine atom and the hydroxyl group, making it a valuable compound in various chemical transformations.
Properties
IUPAC Name |
1-iodo-2-methylpropan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9IO/c1-4(2,6)3-5/h6H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQIHMBZKSCLPI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CI)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9IO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.02 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23825-98-1 |
Source
|
Record name | 1-iodo-2-methylpropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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